Anemoside A3

Übersicht

Beschreibung

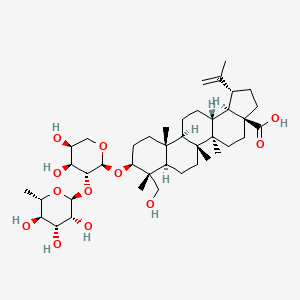

Anemoside A3 (AA3) is a natural triterpenoid glycoside isolated from the root of Pulsatilla chinensis . It has been reported to enhance cognition by regulating synaptic function and providing neuroprotection . AA3 specifically modulates the function of AMPA-type glutamate receptors (AMPARs) by increasing serine phosphorylation within the GluA1 subunit . This modification is required for the trafficking of GluA1-containing AMPARs to synapses .

Molecular Structure Analysis

The molecular structure of Anemoside A3 was identified by proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and mass spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of Anemoside A3 can be found on PubChem . The molecular formula of Anemoside A3 is C41H66O12 . The molecular weight is 751.0 g/mol .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Pulchinenoside A has been found to have anti-inflammatory properties . This makes it potentially useful in the treatment of diseases and conditions characterized by inflammation.

Anticancer Activity

This compound has shown potential in inducing cancer cell apoptosis and inhibiting tumor angiogenesis . This suggests that it could be used in the development of new anticancer therapies.

Organ Protection

Pulchinenoside A has been found to offer organ protection via anti-inflammatory and antioxidant measures . This could make it beneficial in the treatment of diseases that cause organ damage.

Antimicrobial Properties

The compound has been found to have antimicrobial properties . This suggests that it could be used in the treatment of diseases caused by bacteria.

Vasoprotective Properties

Pulchinenoside A has been found to have vasoprotective properties . This means it could potentially be used in the treatment of cardiovascular diseases.

Expectorant Properties

The compound has been found to have expectorant properties . This suggests that it could be used in the treatment of respiratory conditions.

Neuroprotective Properties

Pulchinenoside A has been found to improve hippocampal synaptic plasticity and spatial memory in adult mice . This suggests that it could potentially be used in the treatment of neurodegenerative diseases.

Immunomodulatory Properties

Pulchinenoside B4, a natural saponin monomer from the Pulsatilla plant, plays an important role as an immunomodulator in the treatment of acute inflammation . This suggests that Pulchinenoside A could potentially have similar properties.

Wirkmechanismus

Target of Action

Pulchinenoside A, also known as Anemoside A3, is a natural triterpenoid saponin . It primarily targets the NMDA receptors , which play a crucial role in synaptic plasticity and memory function in the adult mouse hippocampus .

Mode of Action

Pulchinenoside A acts as a non-competitive modulator of NMDA receptors . It enhances synaptic plasticity in the adult mouse hippocampus and facilitates spatial memory in adult mice . Additionally, it has been observed to activate the Bcl-2/Bax-caspase-3 signaling pathway , which is involved in the process of apoptosis.

Biochemical Pathways

The activation of the Bcl-2/Bax-caspase-3 signaling pathway by Pulchinenoside A has been observed in various types of cancer, including hepatocellular carcinoma (HCC), pancreatic cancer, myelogenous leukemia, and lung cancer . This suggests that Pulchinenoside A may induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Pharmacokinetics

It is known that the compound is a saponin, a class of compounds known for their soap-like foam-generating ability . Saponins have different degrees of lipophilic properties and strong hydrophilic properties, which may influence their absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

Pulchinenoside A has been found to have a wide range of pharmacological activities, including inducing cancer cell apoptosis, inhibiting tumor angiogenesis, and protecting organs via anti-inflammatory and antioxidant measures . It also enhances synaptic plasticity and facilitates spatial memory in adult mice .

Zukünftige Richtungen

AA3 is an attractive candidate for further development as a cognitive enhancer capable of alleviating memory dysfunctions associated with aging and neurodegenerative diseases . Its unique ability to modulate the functions of both AMPARs and NMDARs suggests that it has multifaceted roles . Behavioral studies indicate that AA3 not only facilitates hippocampal long-term potentiation but also enhances spatial reference memory formation in mice .

Eigenschaften

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O12/c1-20(2)22-10-15-41(36(48)49)17-16-39(6)23(28(22)41)8-9-26-37(4)13-12-27(38(5,19-42)25(37)11-14-40(26,39)7)52-35-33(30(45)24(43)18-50-35)53-34-32(47)31(46)29(44)21(3)51-34/h21-35,42-47H,1,8-19H2,2-7H3,(H,48,49)/t21-,22-,23+,24-,25+,26+,27-,28+,29-,30-,31+,32+,33+,34-,35-,37-,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNDTNDJSXYNKT-DVIRKNLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)O)C(=C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CC[C@H]4[C@]3(C)CO)C)C)C(=O)O)C(=C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471131 | |

| Record name | Anemoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anemoside A3 | |

CAS RN |

129724-84-1 | |

| Record name | Anemoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Anemoside A3's antidepressant-like effects?

A1: Anemoside A3 rapidly reverses depression-like behaviors by enhancing α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor (AMPAR)-mediated neurotransmission in the temporoammonic-CA1 pathway. Specifically, it normalizes the chronic stress-induced weakening of AMPAR signaling and upregulates the expression of synaptic GluA2-lacking AMPARs in the stratum lacunosum-moleculare (SLM). []

Q2: Does Anemoside A3 interact with the serotonin system to exert its antidepressant effects?

A2: Research suggests that the serotonin system is not involved in Anemoside A3's antidepressant-like effects. []

Q3: How does Anemoside A3 impact macrophage polarization, and what are the implications for triple-negative breast cancer (TNBC)?

A3: Anemoside A3 inhibits macrophage M2-like polarization, a process implicated in TNBC metastasis. [] By preventing this polarization, Anemoside A3 reduces the expression of pro-tumorigenic factors like CCL2, VEGF, CCL7, and MMP-9, ultimately suppressing TNBC metastasis in vivo. []

Q4: What signaling pathway is involved in Anemoside A3's inhibition of M2 macrophage polarization?

A4: Anemoside A3 appears to inhibit the phosphorylation of STAT3, a key transcription factor driving M2 macrophage polarization, without significantly affecting JAK2 phosphorylation. [] This suggests a potential mechanism for its anti-metastatic effects in TNBC.

Q5: What role does Anemoside A3 play in modulating immune responses in the context of experimental autoimmune encephalomyelitis (EAE)?

A5: Anemoside A3 ameliorates EAE severity by inhibiting T helper 17 (Th17) cell responses. [] It achieves this by downregulating the expression of Th1 and Th17 cytokines in activated T cells, potentially by inhibiting the activation of STAT4 and STAT3 transcription factors crucial for Th1 and Th17 cell differentiation, respectively. []

Q6: What is the molecular formula and weight of Anemoside A3?

A6: This information is currently unavailable in the provided research papers. Further investigation into its chemical structure and properties is needed.

Q7: Is there any spectroscopic data available for Anemoside A3?

A7: The provided research papers do not offer specific details regarding the spectroscopic data of Anemoside A3.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Anemoside A3?

A8: While limited information is available specifically on Anemoside A3's ADME properties, research on other Pulsatilla chinensis saponins, such as pulchinenosides, suggests they exhibit poor gastrointestinal absorption. [, ]

Q9: Are there any pharmacokinetic studies available for Anemoside A3?

A9: The provided research papers do not include specific pharmacokinetic data for Anemoside A3. Further studies are necessary to understand its absorption, distribution, metabolism, and excretion profile.

Q10: What in vitro models have been used to study the effects of Anemoside A3?

A10: In vitro studies utilized extracellular field potential recordings in hippocampal slices to investigate the impact of Anemoside A3 on synaptic transmission. [] Additionally, cell culture experiments with macrophages demonstrated its effects on M2-like polarization and the expression of pro-tumorigenic factors. []

Q11: What animal models have been used to investigate Anemoside A3's efficacy?

A11: Researchers have employed mouse models of depression, including the forced swim test, tail suspension test, chronic mild stress, and chronic social defeat stress models, to assess Anemoside A3's antidepressant-like activity. [] Furthermore, its anti-metastatic potential was evaluated in a mouse model of TNBC lung metastasis using 4T1-Luc cells. [] In addition, EAE mice were utilized to evaluate the immunomodulatory effects of Anemoside A3. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-(3-methoxy-4-prop-2-enoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B1678266.png)

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)